N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
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Overview
Description
“N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by its complex structure, which includes a piperidine ring, a triazolopyridazine moiety, and a dimethoxyphenyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide” can be achieved through a multi-step process involving the following key steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Triazolopyridazine Moiety: This can be achieved through a condensation reaction between a hydrazine derivative and a pyridazine precursor.
Attachment of the Dimethoxyphenyl Group: This step involves the alkylation of the piperidine ring with a dimethoxyphenyl ethyl halide.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
“N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide” can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, “N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can be used in assays to investigate its binding affinity and specificity.
Medicine
In medicinal chemistry, “this compound” may be explored for its potential therapeutic effects. It could be investigated as a candidate for drug development, particularly for its potential activity against specific targets.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide: can be compared with other piperidine carboxamides, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific substitution pattern and the presence of the triazolopyridazine moiety. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a synthetic organic compound belonging to the class of piperidine carboxamides. Its complex structure includes a piperidine ring, a triazolopyridazine moiety, and a dimethoxyphenyl group, which are often associated with various biological activities, including anticancer and antioxidant properties.
Property | Value |
---|---|
Molecular Formula | C24H32N6O3 |
Molecular Weight | 452.5 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C24H32N6O3/c1-16(2)23... |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It is believed to modulate the activity of these targets through binding interactions that influence cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that compounds related to this structure exhibit significant anticancer properties. For instance, a related tetrazole derivative demonstrated cytotoxicity against various cancer cell lines including epidermoid carcinoma (A431) and colon cancer (HCT116). The IC50 values were reported as follows:
- A431 (epidermoid carcinoma) : 44.77 µg/mL
- HCT116 (colon cancer) : 201.45 µg/mL
- BJ-1 (normal skin fibroblast) : 92.05 µg/mL
These results suggest that the compound could serve as a potential therapeutic agent against specific types of cancer .
Antioxidant Activity
The antioxidant potential of similar compounds has been assessed using the DPPH radical scavenging assay. Results indicated that certain derivatives exhibited substantial antioxidant activity even at low concentrations, highlighting their potential as protective agents against oxidative stress .
Case Studies
Study on Anticancer Effects : A study evaluated the anticancer effects of several compounds derived from triazole and pyridazine scaffolds. The results indicated that modifications to the structure significantly influenced their efficacy against cancer cell lines. The most potent derivatives were those that maintained specific substituents conducive to binding with target proteins involved in cancer progression .
Toxicity Assessment : Toxicity evaluations conducted on related compounds revealed that their approximate lethal dose (LD50) was acceptable for further development as therapeutic agents. This assessment involved measuring serum ALT and bilirubin levels in rat models post-administration .
Properties
Molecular Formula |
C24H32N6O3 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C24H32N6O3/c1-16(2)23-27-26-21-9-10-22(28-30(21)23)29-13-5-6-18(15-29)24(31)25-12-11-17-7-8-19(32-3)20(14-17)33-4/h7-10,14,16,18H,5-6,11-13,15H2,1-4H3,(H,25,31) |
InChI Key |
JACNKINPXFYQSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NCCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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